molecular formula C7H6BrNO3 B14083260 3-Bromo-2-methyl-6-nitrophenol

3-Bromo-2-methyl-6-nitrophenol

Cat. No.: B14083260
M. Wt: 232.03 g/mol
InChI Key: KXHFHQWCLKHPST-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-6-nitrophenol: is an organic compound with the molecular formula C7H6BrNO3 It is a derivative of phenol, where the phenol ring is substituted with bromine, methyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methyl-6-nitrophenol typically involves multiple steps:

    Bromination: The bromine atom can be introduced through electrophilic aromatic substitution using bromine (Br2) in the presence of a catalyst like iron (Fe) or iron(III) bromide (FeBr3).

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the phenolic hydroxyl group (-OH) is oxidized to a quinone structure.

    Reduction: The nitro group (-NO2) can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Aminophenol derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Bromo-2-methyl-6-nitrophenol is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used in biochemical studies to investigate enzyme interactions and inhibition mechanisms.

Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-methyl-6-nitrophenol involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine and methyl groups influence the compound’s reactivity and binding affinity to specific enzymes or receptors.

Comparison with Similar Compounds

  • 2-Bromo-4-methyl-6-nitrophenol
  • 2-Bromo-6-nitrophenol
  • 3-Bromo-2-hydroxynitrobenzene

Uniqueness: 3-Bromo-2-methyl-6-nitrophenol is unique due to the specific positioning of its substituents, which affects its chemical reactivity and potential applications. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups on the phenol ring creates a distinct electronic environment, influencing its behavior in various chemical reactions.

Properties

IUPAC Name

3-bromo-2-methyl-6-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-4-5(8)2-3-6(7(4)10)9(11)12/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHFHQWCLKHPST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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